

# Izuforant in Healthy Volunteers: A Comparative Analysis of Safety and Tolerability

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | Izuforant |           |  |  |  |  |
| Cat. No.:            | B12394326 | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety and tolerability profile of **Izuforant**, a selective histamine H4 receptor (H4R) antagonist, in healthy volunteers, benchmarked against other H4R antagonists. The data presented is compiled from publicly available clinical trial information and peer-reviewed publications.

# **Executive Summary**

**Izuforant** has demonstrated a favorable safety and tolerability profile in a Phase I clinical trial involving healthy volunteers. The study, which included single and multiple ascending dose cohorts, showed that **Izuforant** was well-tolerated with no discontinuations due to adverse events.[1] This positions **Izuforant** as a promising candidate for the treatment of atopic dermatitis.[1][2] In comparison to other H4R antagonists, **Izuforant**'s safety profile appears to be consistent with or potentially more favorable than some earlier compounds in this class, particularly concerning specific adverse events noted in comparator drug trials.

# Comparative Safety and Tolerability of H4R Antagonists in Healthy Volunteers

The following tables summarize the available safety and tolerability data from Phase I clinical trials of **Izuforant** and other selected H4R antagonists in healthy volunteers.

Table 1: Summary of Adverse Events for **Izuforant** in Healthy Volunteers (SAD Study)



| Syste<br>m<br>Organ<br>Class                           | Preferr<br>ed<br>Term | Placeb<br>o<br>(N=10)<br>n (%) | 10 mg<br>(N=6) n<br>(%) | 30 mg<br>(N=6) n<br>(%) | 100<br>mg<br>(N=6) n<br>(%) | 300<br>mg<br>(N=6) n<br>(%) | 600<br>mg<br>(N=6) n<br>(%) | Total<br>(N=40)<br>n (%) |
|--------------------------------------------------------|-----------------------|--------------------------------|-------------------------|-------------------------|-----------------------------|-----------------------------|-----------------------------|--------------------------|
| Gastroi<br>ntestina<br>I<br>disorder<br>s              | 0 (0.0)               | 1 (16.7)                       | 0 (0.0)                 | 0 (0.0)                 | 0 (0.0)                     | 3 (50.0)                    | 4 (10.0)                    |                          |
| Diarrho<br>ea                                          | 0 (0.0)               | 1 (16.7)                       | 0 (0.0)                 | 0 (0.0)                 | 0 (0.0)                     | 2 (33.3)                    | 3 (7.5)                     |                          |
| Nausea                                                 | 0 (0.0)               | 0 (0.0)                        | 0 (0.0)                 | 0 (0.0)                 | 0 (0.0)                     | 1 (16.7)                    | 1 (2.5)                     | •                        |
| Nervou<br>s<br>system<br>disorder<br>s                 | 1 (10.0)              | 1 (16.7)                       | 1 (16.7)                | 1 (16.7)                | 1 (16.7)                    | 4 (66.7)                    | 9 (22.5)                    |                          |
| Dizzine<br>ss                                          | 1 (10.0)              | 1 (16.7)                       | 1 (16.7)                | 1 (16.7)                | 1 (16.7)                    | 3 (50.0)                    | 8 (20.0)                    |                          |
| Headac<br>he                                           | 0 (0.0)               | 0 (0.0)                        | 0 (0.0)                 | 0 (0.0)                 | 0 (0.0)                     | 1 (16.7)                    | 1 (2.5)                     | •                        |
| General disorder s and adminis tration site conditions | 1 (10.0)              | 0 (0.0)                        | 0 (0.0)                 | 0 (0.0)                 | 0 (0.0)                     | 1 (16.7)                    | 2 (5.0)                     |                          |
| Fatigue                                                | 1 (10.0)              | 0 (0.0)                        | 0 (0.0)                 | 0 (0.0)                 | 0 (0.0)                     | 1 (16.7)                    | 2 (5.0)                     | •                        |
| Total<br>subject                                       | 2 (20.0)              | 2 (33.3)                       | 1 (16.7)                | 1 (16.7)                | 1 (16.7)                    | 6<br>(100.0)                | 13<br>(32.5)                | -                        |



s with AEs

Note: A serious adverse event (gastrointestinal hemorrhage) was reported in one subject in the 10 mg dose group; however, it was considered unlikely to be related to the study drug. All other AEs were Grade 1 or 2.

Table 2: Comparative Overview of Safety Findings for H4R Antagonists in Healthy Volunteer Studies

| Drug         | Key Safety and Tolerability Findings in Phase I Healthy Volunteer Studies                                                                                                                                                    |
|--------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Izuforant    | All single doses (10-600 mg) and multiple doses (100-400 mg) were well-tolerated. No discontinuations due to adverse events. Most common AEs were dizziness and gastrointestinal issues (diarrhoea, nausea) at higher doses. |
| JNJ-39758979 | Generally well-tolerated. The most frequently reported adverse events were dose-dependent nausea and headache (9% headache, 13% nausea at 600 mg). No other safety issues were noted in the Phase 1 study.                   |
| Toreforant   | Well-tolerated at all tested doses in Phase 1 studies. One notable exception was QT prolongation observed at the highest dose.                                                                                               |
| ZPL-3893787  | Data from Phase I studies in healthy volunteers is not readily available. In a study with atopic dermatitis patients, it was reported to be well-tolerated.                                                                  |

# **Experimental Protocols**



A detailed understanding of the experimental design is crucial for interpreting safety and tolerability data.

### Izuforant Phase I Study (NCT04018170)

Study Design: A dose block-randomized, double-blind, placebo-controlled, single and multiple ascending dose study conducted in 64 healthy volunteers.

- Single Ascending Dose (SAD): Subjects received a single oral dose of Izuforant (10, 30, 100, 300, or 600 mg) or placebo in a fasted state.
- Multiple Ascending Dose (MAD): Subjects received a once-daily oral dose of Izuforant (100, 200, or 400 mg) or placebo for 7 days in a fasted state.

Safety and Tolerability Assessments:

- Monitoring of all adverse events (AEs).
- · Physical examinations.
- · Vital signs monitoring.
- 12-lead electrocardiograms (ECGs).
- Routine hematology, serum chemistry, and urinalysis.

### JNJ-39758979 Phase I Study

Study Design: A randomized, three-period, double-blind, crossover study in 24 healthy subjects.

- Dosing: A single oral dose of 600 mg of JNJ-39758979, 10 mg of cetirizine, or placebo was administered.
- Washout Period: Treatment periods were separated by a 22-day washout period.

Safety Assessment: Safety was assessed for all subjects throughout the study.



### **Toreforant Phase I Study**

Study Design: Phase 1 human clinical studies were conducted to assess safety, pharmacokinetics, and pharmacodynamics. Specific details of the study design are not fully available in the public domain.

Safety Assessment: Safety assessments were conducted at all tested doses.

## **Visualizing Experimental Workflows and Pathways**

To further clarify the processes and relationships described, the following diagrams are provided.





Click to download full resolution via product page

Caption: Workflow of the Izuforant Phase I clinical trial.





Click to download full resolution via product page

Caption: Simplified signaling pathway of the Histamine H4 Receptor.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Pharmacokinetics, pharmacodynamics, and safety of izuforant, an H4R inhibitor, in healthy subjects: A phase I single and multiple ascending dose study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Izuforant in Healthy Volunteers: A Comparative Analysis
  of Safety and Tolerability]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b12394326#safety-and-tolerability-of-izuforant-in-healthy-volunteers]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com